Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
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Overview
Description
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H15BrClNO2. It is a derivative of propanoic acid and contains both an amino group and a bromophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(3-bromophenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-bromophenyl)propanoate: Lacks the amino group, making it less reactive in certain biological contexts.
Methyl 3-(3-bromophenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and solubility.
Uniqueness
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride is unique due to the presence of both an amino group and a bromophenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H15BrClNO2 |
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Molecular Weight |
308.60 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-bromophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8;/h4-7H,3,13H2,1-2H3;1H |
InChI Key |
KIPAQJNOIFMDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)Br)N.Cl |
Origin of Product |
United States |
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